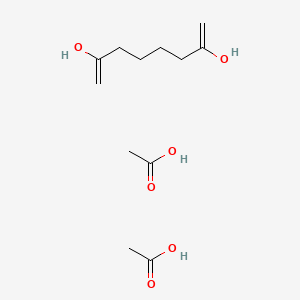
Acetic acid;octa-1,7-diene-2,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;octa-1,7-diene-2,7-diol is a chemical compound with the molecular formula C12H22O6 It is known for its unique structure, which includes both acetic acid and octa-1,7-diene-2,7-diol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;octa-1,7-diene-2,7-diol typically involves the reaction of octa-1,7-diene-2,7-diol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation of the diol groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;octa-1,7-diene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds in the diene moiety to single bonds, resulting in saturated derivatives.
Substitution: The hydroxyl groups in the diol can undergo substitution reactions with various reagents to form esters, ethers, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing double bonds.
Substitution: Acetyl chloride (CH3COCl) or acetic anhydride (C4H6O3) are commonly used for acetylation reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Esters, ethers, or other substituted derivatives.
Scientific Research Applications
Acetic acid;octa-1,7-diene-2,7-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid;octa-1,7-diene-2,7-diol involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Octa-1,7-diene-2,7-diol: The parent compound without the acetic acid moiety.
Acetic acid: A simple carboxylic acid with widespread use in various applications.
1,7-Octadiene: A related diene compound with similar structural features.
Uniqueness
Acetic acid;octa-1,7-diene-2,7-diol is unique due to its combination of acetic acid and octa-1,7-diene-2,7-diol moieties, which imparts distinct chemical and physical properties
Properties
CAS No. |
225092-74-0 |
|---|---|
Molecular Formula |
C12H22O6 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
acetic acid;octa-1,7-diene-2,7-diol |
InChI |
InChI=1S/C8H14O2.2C2H4O2/c1-7(9)5-3-4-6-8(2)10;2*1-2(3)4/h9-10H,1-6H2;2*1H3,(H,3,4) |
InChI Key |
ISAPJBLHEONHQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C=C(CCCCC(=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















